

An In-depth Technical Guide to the Reactivity of 3-Ethynylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(213C)ethynylaniline

Cat. No.: B15088506

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, a bifunctional aromatic compound, serves as a versatile building block in organic synthesis, finding extensive applications in pharmaceutical development, materials science, and agrochemical research.^{[1][2][3][4]} Its unique structure, featuring both a nucleophilic amino group and a reactive terminal ethynyl group, allows for a diverse range of chemical transformations.^{[2][4]} This guide provides a comprehensive analysis of the reactivity of these two functional groups, offering insights into their comparative reactivity, chemoselectivity, and synthetic utility.

This document will delve into the key reactions of the ethynyl and amino moieties, providing detailed experimental protocols and quantitative data where available. Furthermore, it will explore strategies for the selective functionalization of 3-ethynylaniline, a critical aspect for its application in the synthesis of complex molecules.

Physicochemical Properties of 3-Ethynylaniline

Property	Value	Reference
CAS Number	54060-30-9	[2]
Molecular Formula	C ₈ H ₇ N	[2]
Molecular Weight	117.15 g/mol	[2]
Appearance	Clear yellow to brown liquid	[2]
Boiling Point	92-93 °C (2 mmHg)	[2]
pKa	3.67 ± 0.10 (Predicted)	[2]

Spectroscopic Data of 3-Ethynylaniline

Technique	Data	Reference
¹ H NMR (CDCl ₃)	δ 7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H)	[5]
¹³ C NMR (CDCl ₃)	δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 83.4, 77.4	[5]
IR (Neat)	3440, 3360, 3290, 2100, 1620, 1580 cm ⁻¹	[4]
Mass Spectrum (EI)	m/z 117 (M ⁺), 90, 89	[4]

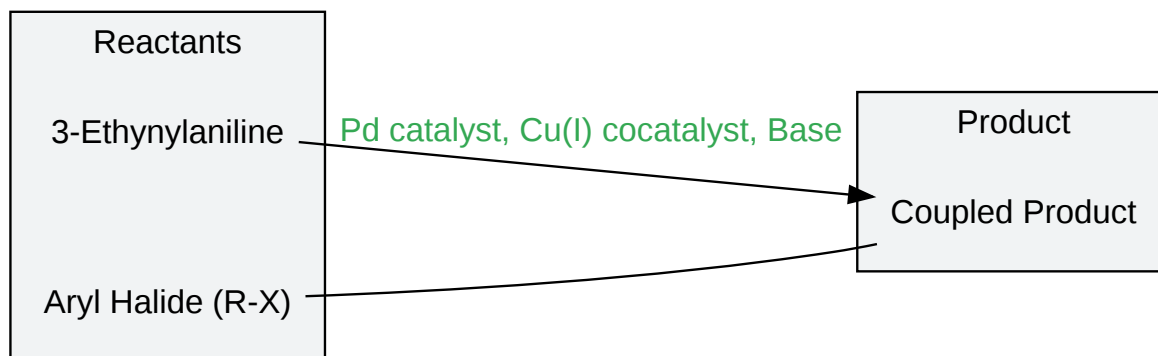
Reactivity of the Ethynyl Group

The terminal alkyne functionality in 3-ethynylaniline is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. [6] This reaction is widely used to synthesize substituted alkynes and conjugated enynes.[6]

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 3-Ethynylaniline with Iodobenzene

- Materials:
 - 3-Ethynylaniline (1.0 eq)
 - Iodobenzene (1.2 eq)
 - Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.02 eq)
 - Copper(I) iodide (CuI) (0.04 eq)
 - Triethylamine (TEA) (3.0 eq)
 - Toluene (solvent)
- Procedure:
 - To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, CuI , and a magnetic stir bar.
 - Add toluene, followed by triethylamine, 3-ethynylaniline, and iodobenzene.

- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
- Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

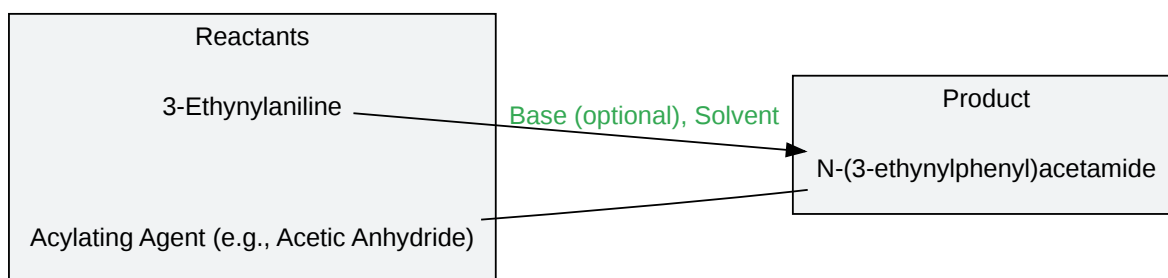
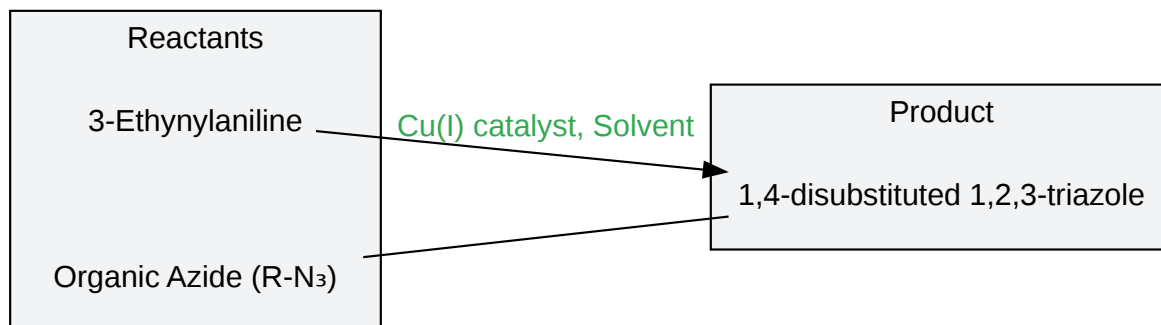
Quantitative Data (Representative)

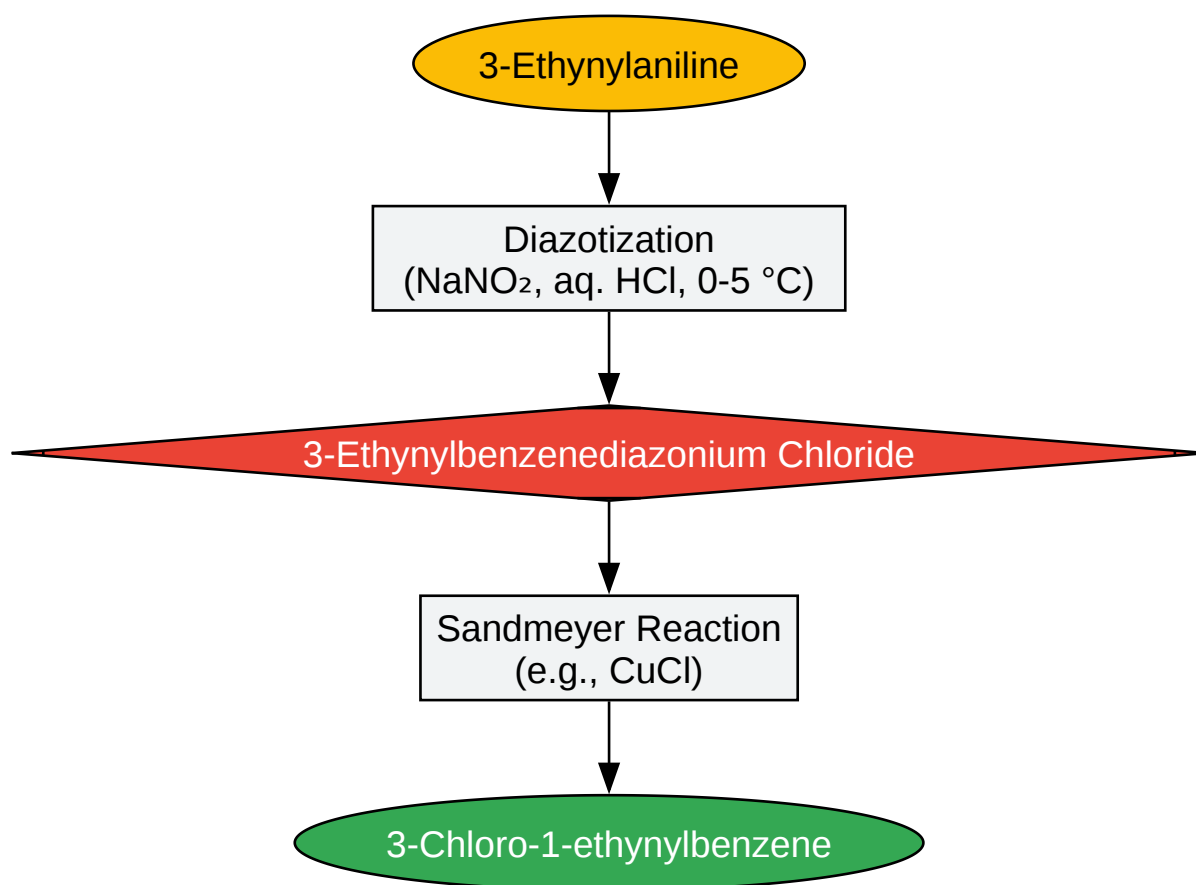
Aryl Halide	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Iodobenzene	Pd(PPh ₃) ₂ Cl ₂ /CuI	TEA/Toluene	RT	12	85-95	[7] (adapted)
4-Iodoanisole	Pd(PPh ₃) ₂ Cl ₂ /CuI	TEA/Toluene	RT	12	90-98	[7] (adapted)
1-Bromo-4-nitrobenzene	Pd(PPh ₃) ₄ / CuI	DMF	80	6	75-85	[5][7] (adapted)

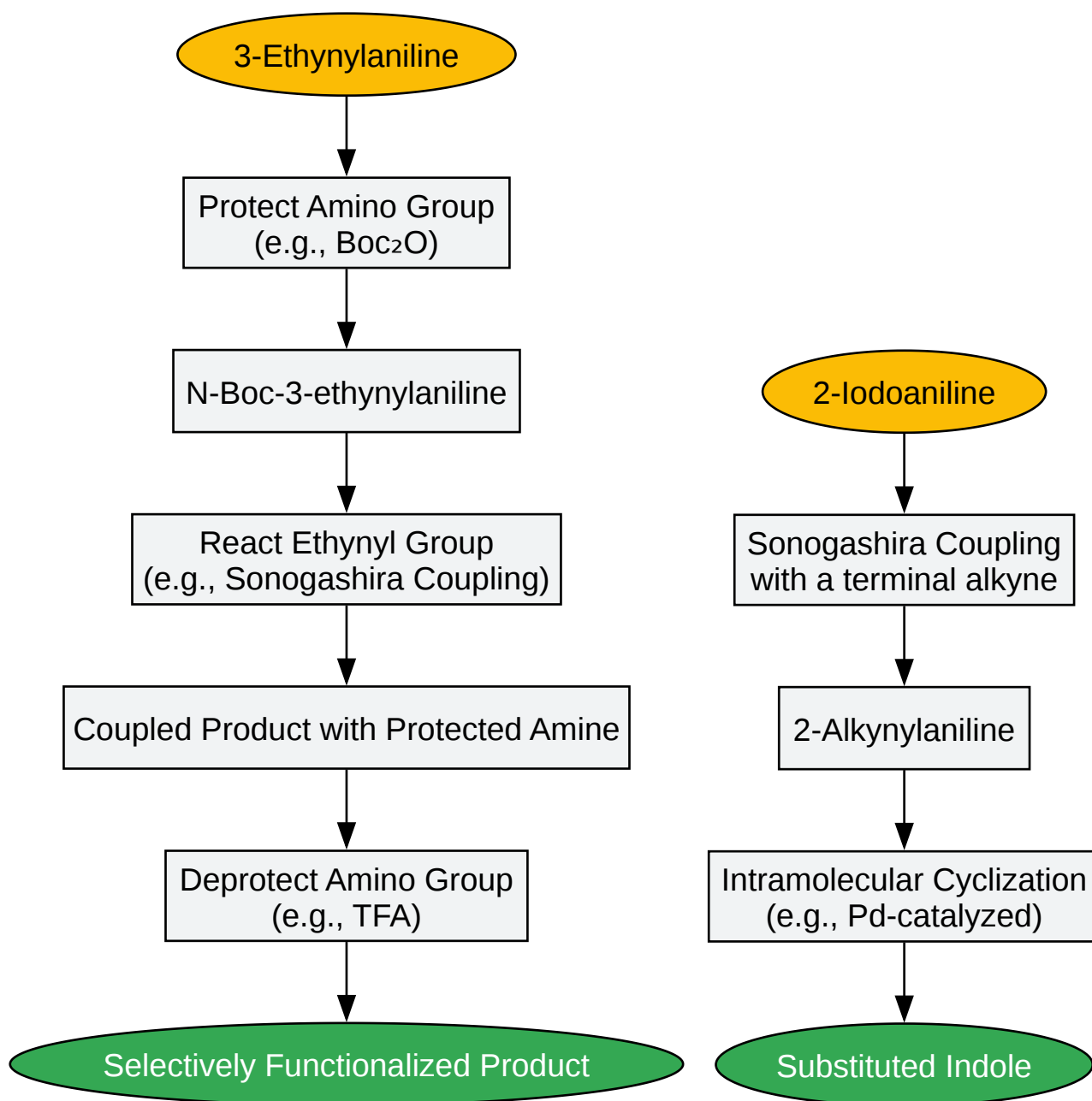
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[8] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Reaction Scheme:







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Ethynylaniline = 98 54060-30-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity of 3-Ethynylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15088506#reactivity-of-the-ethynyl-and-amino-groups-in-3-ethynylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com